3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods often rely on the stereoselective formation of the bicyclic scaffold, which can be achieved through desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chiral phosphoric acids and electron-deficient alkenes . Major products formed from these reactions include bridged bicyclic products with high enantioselectivities .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of drug discovery and organic synthesis. It serves as a key synthetic intermediate in several total synthesis processes and has been applied in the development of novel nematicidal agents . Its unique structure makes it a valuable scaffold for the synthesis of biologically active molecules .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo enantioselective desymmetrizing Michael cyclizations, which result in the formation of chiral bicyclic products . These reactions are facilitated by chiral phosphoric acids, which promote the enolization of unactivated ketones .
Comparison with Similar Compounds
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one . These compounds share the bicyclic scaffold but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C13H15ClFN |
---|---|
Molecular Weight |
239.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H15ClFN/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11/h1-3,6,11-12,16H,4-5,7-8H2 |
InChI Key |
SCDOLSIJEFEUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
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